N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Evolution of Sulfonamide-Based Therapeutic Agents
Sulfonamides emerged as the first synthetic antimicrobial agents with the 1932 discovery of Prontosil, a prodrug metabolized to sulfanilamide. Their mechanism of action involves competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. Structural modifications over eight decades have expanded their applications beyond antibacterials:
Table 1: Structural Evolution of Sulfonamide Derivatives
| Generation | Key Structural Features | Therapeutic Applications | Example Compounds |
|---|---|---|---|
| 1st | Simple aryl-sulfonamides | Broad-spectrum antibacterials | Sulfanilamide, Sulfathiazole |
| 2nd | Heterocyclic N1 substitutions | Improved pharmacokinetics | Sulfadiazine, Sulfamethazine |
| 3rd | Non-antibacterial modifications | Anticonvulsants, Diuretics | Acetazolamide, Furosemide |
| 4th | Targeted enzyme inhibition | Carbonic anhydrase inhibitors | Topiramate, Celecoxib |
The target compound incorporates a 2,3-dihydrobenzo[b]dioxine-sulfonamide moiety, combining the electron-withdrawing effects of the dioxane ring with the hydrogen-bonding capacity of the sulfonamide group. This design potentially enhances binding to both DHPS and human carbonic anhydrase isoforms, as demonstrated in recent crystallographic studies.
Pyrrolidine Scaffolds in Contemporary Drug Discovery
The 5-oxopyrrolidine scaffold in this compound addresses critical challenges in drug design:
Conformational Effects
- Ring puckering : The half-chair conformation of 5-oxopyrrolidine enables adaptive binding to enzyme active sites
- Dipole moment : The ketone oxygen (5-position) creates a 1.8 D dipole, facilitating interactions with charged residues
- Steric effects : 3-methyl substitution directs substituents into hydrophobic binding pockets
Table 2: Bioactive Pyrrolidine Derivatives
| Compound | Target | Structural Feature | Clinical Use |
|---|---|---|---|
| JNJ-38877605 | c-Met kinase | 3-Aminopyrrolidine | Anticancer (Phase I) |
| Crizotinib | ALK/ROS1 | 2-Oxopyrrolidine | NSCLC treatment |
| Talabostat | Dipeptidyl peptidase IV | (S)-pyrrolidine-2-boronic acid | Antidiabetic (discontinued) |
The 4-fluorophenyl substitution at N1 of the pyrrolidine ring introduces three critical properties:
- Metabolic stability via fluorine's blocking effect on cytochrome P450 oxidation
- Enhanced lipophilicity (π-π stacking with aromatic residues)
- Steric guidance for the methylene bridge orientation
Benzo[b]Dioxine Moieties in Bioactive Molecules
The 2,3-dihydrobenzo[b]dioxine system contributes multiple pharmacological advantages:
Electronic Effects
- Resonance stabilization : The dioxane ring delocalizes electron density into the sulfonamide group (+M effect), increasing its acidity (pKa ≈ 6.2 vs 10.3 for benzene sulfonamides)
- Planarity : The fused ring system enforces coplanarity with adjacent substituents, optimizing π-π interactions
Table 3: Therapeutic Agents Containing Benzo[b]Dioxine
| Drug Name | Substituent Pattern | Target | Approval Status |
|---|---|---|---|
| Amoxapine | 2-Chloro substitution | Norepinephrine reuptake | Marketed (antidepressant) |
| Ledipasvir | 6-Fluoro substitution | NS5A hepatitis C virus | Marketed (antiviral) |
| Dioxane-based PDE4 inhibitor | 7-Methoxy group | Phosphodiesterase 4 | Preclinical |
Position-6 sulfonamide substitution in the target compound follows trends observed in COX-2 inhibitors, where para-sulfonamides exhibit 50-fold selectivity over COX-1 isoforms. Molecular dynamics simulations suggest the dioxane oxygen atoms participate in water-mediated hydrogen bonds with Thr454 and Gln457 in human carbonic anhydrase II.
Historical Development and Research Trajectory
The compound's design synthesizes three distinct historical threads:
Timeline of Key Developments
Recent studies (2020–2023) on analogous structures reveal:
- Dual inhibition : 38% of hybrid sulfonamides show activity against ≥2 enzyme families
- Solubility : LogP values range from 1.9–2.7 for derivatives with fluorinated aryl groups
- Synthetic accessibility : 5-step route from 4-fluorobenzaldehyde (overall yield 22%)
Structural Optimization Trends
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c20-14-1-3-15(4-2-14)22-12-13(9-19(22)23)11-21-28(24,25)16-5-6-17-18(10-16)27-8-7-26-17/h1-6,10,13,21H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPABLQYICPIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidinone ring , a fluorophenyl group , and a benzenesulfonamide moiety , contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 416.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.4 g/mol |
| CAS Number | 955256-09-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor , potentially modulating pathways involved in various diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding: It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Potential
Research into related compounds suggests that they may possess anticancer properties by activating pathways such as pyruvate kinase M2, which is crucial for cancer metabolism. The exact anticancer efficacy of this compound remains to be fully elucidated but warrants further investigation.
Case Studies and Research Findings
- In vitro Studies: Preliminary in vitro studies have shown promising results regarding the compound's ability to inhibit specific target enzymes involved in disease pathways.
- Docking Studies: Computational studies indicate favorable binding interactions with target proteins, suggesting potential for therapeutic development.
- Pharmacokinetics: Further research is needed to assess the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME).
Scientific Research Applications
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds similar to N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study:
In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 1.5 µg/mL against E. coli, indicating strong antibacterial potential .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases .
Research Findings:
A recent study identified that modifications to sulfonamide structures can enhance their potency as NLRP3 inhibitors. For example, a related compound showed an IC50 value of 0.91 µM in inhibiting IL-1β production in macrophages .
Antioxidant Activity
Preliminary investigations have indicated that certain sulfonamide derivatives possess antioxidant properties, which can contribute to their therapeutic effects in oxidative stress-related conditions .
Data Table: Antioxidant Activity of Related Compounds
| Compound ID | Concentration (mM) | Antioxidant Activity (%) |
|---|---|---|
| HR5 | 4 | Excellent |
| HR14 | 4 | Moderate |
Drug Development Potential
Given its promising biological activities, this compound could serve as a lead compound for developing new drugs targeting bacterial infections and inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing drug efficacy. Modifications to the sulfonamide and amide moieties have been shown to retain or enhance potency against specific targets .
In Vivo Studies
In vivo studies are essential for determining the pharmacokinetic properties and therapeutic potential of compounds like this compound. Initial findings suggest favorable profiles with significant reductions in inflammatory markers without affecting other cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydrobenzo[b][1,4]dioxine-Sulfonamide Moieties
(a) N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73)
- Structure: Retains the dihydrobenzo[b][1,4]dioxine-sulfonamide group but replaces the pyrrolidinone with a pyridine-thiophene-isoindolinone system.
- Synthesis : Prepared via reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with an amine intermediate (78% yield) .
- Key Differences : The extended aromatic system in 73 likely enhances π-π interactions but reduces solubility compared to the target compound.
(b) N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f)
Analogues with Varied Heterocyclic Substituents
(a) N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(2,3-dihydrobenzo[1,4]dioxin-7-yl)-1-(4-aminosulfonylphenyl)-1H-pyrazole-3-carboxamide (4f)
- Structure: Replaces the pyrrolidinone with a pyrazole-carboxamide group and introduces a bulky tert-butyl-hydroxyphenyl substituent.
- Synthesis : Derived from 1,4-benzodioxan-6-yl methyl ketone .
- Key Differences : The tert-butyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
(b) N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Cpd 49)
- Structure : Contains a trifluoromethylpyrazole-carboxamide group and a triazole-substituted pyridine.
- Synthesis : Utilizes (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)hydrazine as a precursor .
- Key Differences : The trifluoromethyl group improves metabolic stability, while the triazole may enhance binding to metal-dependent enzymes.
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Sulfonamide Formation | DCM, RT, 12h | 65 | |
| 2 | Cyclization | THF, 0°C to RT, 24h | 78 |
Which spectroscopic and computational methods are most effective for structural characterization?
Answer:
A combination of NMR, mass spectrometry (MS), and IR spectroscopy is critical:
- ¹H/¹³C NMR : Assigns protons and carbons in the dihydrobenzo[d][1,4]dioxine and pyrrolidinone rings. The 4-fluorophenyl group shows distinct aromatic splitting patterns (~δ 7.2–7.4 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 397.42) and fragmentation pathways .
- Computational Tools : ACD/Labs Percepta predicts logP (2.8) and solubility (<0.1 mg/mL in water), aiding in pharmacokinetic profiling .
Q. Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 397.42 g/mol | ACD/Labs Percepta |
| LogP | 2.8 | ACD/Labs Percepta |
| Topological Polar SA | 98.2 Ų | ChemSpider |
How does the sulfonamide group influence the compound’s bioactivity and binding affinity?
Answer:
The sulfonamide moiety (-SO₂NH-) enhances hydrogen bonding with target proteins (e.g., enzymes or receptors) and improves metabolic stability by resisting oxidative degradation. Comparative studies with non-sulfonamide analogs show:
- Increased binding affinity (IC₅₀ reduced by ~40%) due to interactions with catalytic residues in enzyme active sites .
- Improved solubility in polar solvents, facilitating in vitro assays .
Advanced Insight:
Replace the sulfonamide with a carboxylate group to assess its role in target engagement. Use molecular dynamics simulations to map electrostatic interactions .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Answer:
Contradictions often arise from variations in assay conditions or impurity profiles . Mitigation strategies include:
- Standardized Assays : Use consistent buffer systems (e.g., pH 7.4 PBS) and cell lines (HEK293 vs. CHO) for IC₅₀ comparisons .
- HPLC-Purity Validation : Ensure ≥95% purity via reverse-phase HPLC with UV/Vis detection (λ = 254 nm) .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., SAR of fluorophenyl derivatives in ).
What computational approaches are used to predict this compound’s pharmacokinetics and toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME estimate absorption (Caco-2 permeability = 5.6 × 10⁻⁶ cm/s) and cytochrome P450 inhibition (CYP3A4 IC₅₀ = 12 µM) .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 72%) and mutagenicity (Ames test negative) .
- Molecular Docking : AutoDock Vina models binding to carbonic anhydrase IX (docking score = -9.2 kcal/mol), suggesting anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
